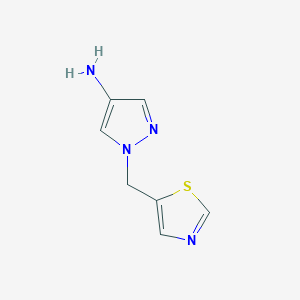

1-(1,3-Thiazol-5-ylméthyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Applications De Recherche Scientifique

Applications pharmaceutiques

Les dérivés du thiazole sont importants en chimie médicinale en raison de leurs propriétés thérapeutiques. On les retrouve dans une variété de médicaments, notamment les antimicrobiens, les antirétroviraux, les antifongiques, les agents anticancéreux, et plus encore . Plus précisément, 1-(1,3-Thiazol-5-ylméthyl)-1H-pyrazol-4-amine pourrait être étudié pour son potentiel en tant qu’agent antimicrobien, compte tenu de sa similitude structurale avec le sulfazole, ou en tant que composé antirétroviral semblable au ritonavir.

Recherche agrochimique

En agrochimie, les thiazoles servent de base au développement de composés qui protègent les cultures des maladies fongiques. L’activité antifongique des dérivés du thiazole peut être exploitée pour créer de nouveaux pesticides et fongicides, qui pourraient inclure des modifications de This compound afin d’améliorer son efficacité .

Applications industrielles

Les thiazoles sont utilisés dans des applications industrielles telles que la vulcanisation du caoutchouc, qui implique le processus chimique d’amélioration de la résistance et de l’élasticité du caoutchouc. Le composé en question pourrait être étudié pour son utilisation potentielle dans l’amélioration des propriétés des matériaux en caoutchouc .

Sensibilisateurs photographiques

Les dérivés du thiazole ont des applications en tant que sensibilisateurs photographiques en raison de leur capacité à répondre à la lumière. Cette propriété peut être utilisée dans le développement de matériaux photographiques où This compound pourrait jouer un rôle dans l’amélioration de la sensibilité des films photographiques à la lumière .

Propriétés antioxydantes

Les thiazoles ont été identifiés comme possédant des activités antioxydantes, qui sont bénéfiques pour prévenir les dommages liés au stress oxydatif dans les systèmes biologiques. Le composé pourrait être modifié pour améliorer ses propriétés antioxydantes en vue d’une utilisation dans les suppléments de santé ou dans la préservation des produits alimentaires .

Recherche anti-Alzheimer

Compte tenu de l’activité biologique des composés du thiazole dans les maladies neurodégénératives, il est possible que This compound soit développé comme agent anti-Alzheimer. Son efficacité dans ce domaine pourrait constituer une contribution importante au traitement de la maladie d’Alzheimer .

Applications antihypertensives

Les dérivés du thiazole se sont montrés prometteurs dans le développement de médicaments antihypertensifs. La recherche sur les effets cardiovasculaires de This compound pourrait conduire à de nouveaux traitements de l’hypertension artérielle .

Activités hépatoprotectrices

Les activités hépatoprotectrices des thiazoles font d’eux des candidats pour le traitement des troubles hépatiques. This compound pourrait être étudié pour son potentiel à protéger le foie des dommages causés par les toxines ou les maladies .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the pyrazole ring can interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways . These interactions suggest that 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine may have antioxidant and anti-inflammatory properties.

Cellular Effects

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the NF-κB signaling pathway, which is involved in immune responses and inflammation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and death . The compound’s impact on cellular metabolism includes altering the activity of metabolic enzymes, which can affect energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to neutralize reactive oxygen species . These interactions result in changes in gene expression, particularly those genes involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels within the cell . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its affinity for specific binding sites, leading to its accumulation in certain organs, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . Additionally, the compound can be found in the nucleus, where it can influence gene expression and cell signaling pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of thioamides with α-haloketones to form the thiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves coupling these two rings under specific conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Analyse Des Réactions Chimiques

Types:

Propriétés

IUPAC Name |

1-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-6-1-10-11(3-6)4-7-2-9-5-12-7/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEBDSUHZGJSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

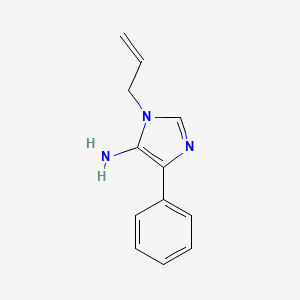

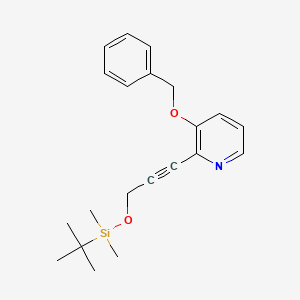

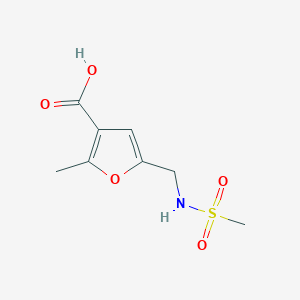

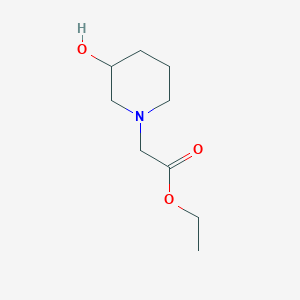

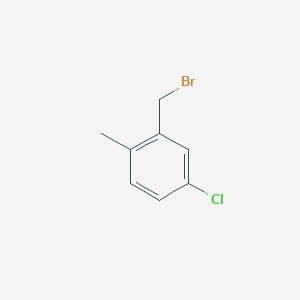

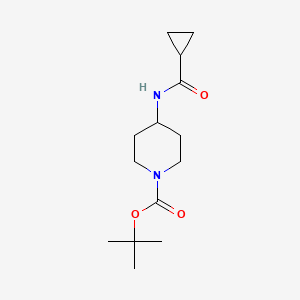

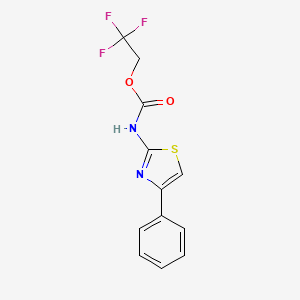

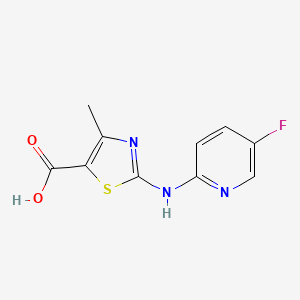

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)

![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)